Phenol, 4-[(3-methylphenyl)methyl]-
Description
Properties
CAS No. |
28942-33-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-13(9-11)10-12-5-7-14(15)8-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
ADCUQRHSYZUJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(3-methylphenyl)methyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[(3-methylphenyl)methyl]- often involves large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(3-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
Phenol, 4-[(3-methylphenyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[(3-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Analysis :
Substituent Type and Position: Aromatic vs. Aliphatic: The target compound’s benzyl group (aromatic) contrasts with alkylphenols like 4-(3-methylhexyl)phenol (aliphatic). Aromatic substituents enhance resonance stabilization but reduce solubility in nonpolar media compared to aliphatic chains . Positional Isomerism: Compared to Phenol, 4-methyl-3-(phenylmethyl) (CAS 41389-83-7), positional differences in substituents alter steric and electronic effects. For example, the para-benzyl group in the target compound may enhance conjugation with the phenolic hydroxyl .
Functional Group Modifications: Acetylation: The acetate derivative () demonstrates how esterification reduces acidity (pKa ~8–9 for phenolic esters vs. ~10 for free phenols) and increases lipophilicity .
Physicochemical Properties: Boiling/Melting Points: The target compound’s molecular weight (~198 g/mol) suggests higher boiling points compared to simpler phenols (e.g., p-cresol, MW 108 g/mol) but lower than heavily functionalized derivatives . Solubility: The hydrophobic benzyl group reduces water solubility relative to cresols, aligning with trends in alkylphenol behavior .
Biological and Industrial Relevance: Bioactivity: While direct data on the target compound is scarce, structurally related alkylphenols (e.g., those in ) show antitumor and antimicrobial properties. The benzyl group may enhance membrane permeability, a critical factor in drug design . Synthetic Utility: The compound’s structure positions it as a precursor for cross-coupling reactions or polymer monomers, similar to other benzyl-substituted phenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
